![molecular formula C18H18FNO3 B14775851 2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)
2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a fluoro-phenoxyphenyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Fluoro-Phenoxyphenyl Group: This step involves the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to a fluoro-substituted benzene ring.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
化学反应分析
Types of Reactions
2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-phenoxyphenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-phenoxyphenyl group can enhance binding affinity to certain proteins, while the pyrrolidine ring can modulate the compound’s overall conformation and activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-[1-(3-Fluoro-4-phenyl)pyrrolidin-2-yl]acetic acid: Lacks the phenoxy group, which may result in different binding properties and biological activities.
2-[1-(4-Phenoxyphenyl)pyrrolidin-2-yl]acetic acid: Lacks the fluoro group, which can affect the compound’s reactivity and stability.
2-[1-(3-Chloro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid: Contains a chloro group instead of a fluoro group, leading to different electronic and steric effects.
Uniqueness
2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid is unique due to the presence of both the fluoro and phenoxy groups, which can synergistically enhance its binding affinity and specificity towards certain molecular targets. This combination of functional groups can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable compound for various applications.
属性
分子式 |
C18H18FNO3 |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
2-[1-(3-fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C18H18FNO3/c19-16-11-14(20-10-4-5-13(20)12-18(21)22)8-9-17(16)23-15-6-2-1-3-7-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,21,22) |
InChI 键 |
XWFNQQXVPOWMAX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



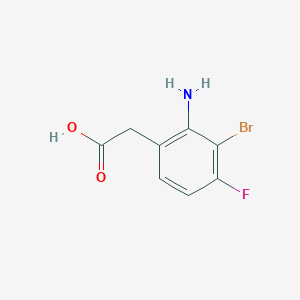
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)


![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)
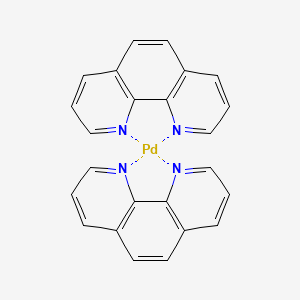
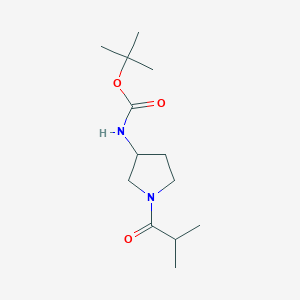
![5,5-Difluoro-1-oxaspiro[2.3]hexane](/img/structure/B14775826.png)
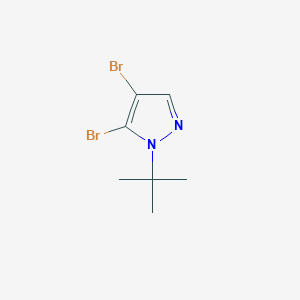
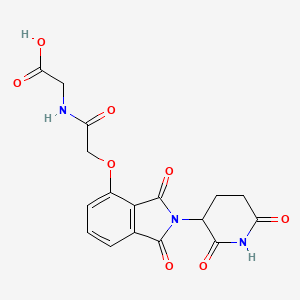
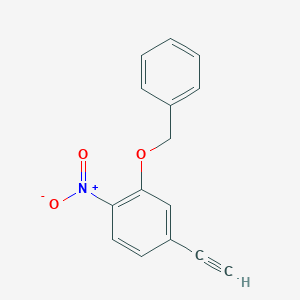
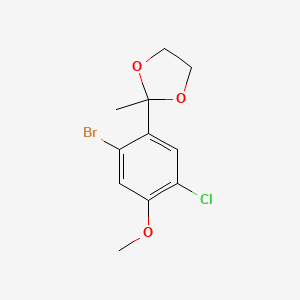
![3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14775863.png)
